2,3,6,7-Tetrabromonaphthalene
Overview
Description
2,3,6,7-Tetrabromonaphthalene is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of four bromine atoms substituted at the 2, 3, 6, and 7 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7-Tetrabromonaphthalene typically involves the bromination of naphthalene. One common method is the bromination of naphthalene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) to facilitate the dissolution of reactants and products.
Chemical Reactions Analysis
Types of Reactions: 2,3,6,7-Tetrabromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated naphthalene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include naphthalene derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include naphthoquinones and other oxidized naphthalene derivatives.
Reduction Reactions: Products include partially or fully de-brominated naphthalene derivatives.
Scientific Research Applications
2,3,6,7-Tetrabromonaphthalene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the development of advanced materials with unique electronic and optical properties.
Chemical Sensors: It is employed in the fabrication of sensors for detecting various chemical species, including gases and ions.
Supramolecular Chemistry: The compound is used in the design and synthesis of supramolecular assemblies with specific functions.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrabromonaphthalene involves its interaction with various molecular targets and pathways. The bromine atoms on the naphthalene ring enhance the compound’s electron-withdrawing properties, making it a strong organic acid. This property allows it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. The compound’s unique electronic structure also enables it to interact with other molecules through π-π stacking and other non-covalent interactions.
Comparison with Similar Compounds
2,3,6,7-Tetrachloronaphthalene: Similar to 2,3,6,7-Tetrabromonaphthalene but with chlorine atoms instead of bromine.
2,3,6,7-Tetraiodonaphthalene: Similar structure with iodine atoms replacing the bromine atoms.
2,3,6,7-Tetrafluoronaphthalene: Contains fluorine atoms instead of bromine.
Uniqueness: this compound is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence the compound’s reactivity and interactions with other molecules, making it distinct from its chlorinated, iodinated, and fluorinated counterparts. The bromine atoms also contribute to the compound’s higher molecular weight and different physical properties compared to similar compounds with lighter halogens.
Properties
IUPAC Name |
2,3,6,7-tetrabromonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br4/c11-7-1-5-2-9(13)10(14)4-6(5)3-8(7)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWEYMNHQUMTRGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220159 | |
Record name | 2,3,6,7-Tetrabromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69881-92-1 | |
Record name | 2,3,6,7-Tetrabromonaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069881921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6,7-Tetrabromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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